AMYLOSE - 133137-05-0

AMYLOSE

Catalog Number: EVT-1210563
CAS Number: 133137-05-0
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-maltotriose is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.. It has a role as a human metabolite.
Source and Classification

Amylose is predominantly sourced from plant starches, particularly from cereal grains such as wheat, corn, and rice. It is classified as a polysaccharide, specifically a homopolysaccharide due to its composition of identical monomeric units (glucose). The molecular weight of amylose can vary significantly, typically ranging from several thousand to several hundred thousand daltons, depending on the source and synthesis method.

Synthesis Analysis

The synthesis of amylose occurs naturally in plants through a series of enzymatic reactions. The primary enzyme responsible for amylose synthesis is granule-bound starch synthase (GBSS), which catalyzes the addition of glucose units from adenosine diphosphate-glucose to the growing amylose chain.

Methods of Synthesis

  1. Natural Synthesis:
    • In plants, amylose is synthesized from adenosine diphosphate-glucose by GBSS. This process is regulated by various genes located on different chromosomes (e.g., Wx-A1, Wx-B1, Wx-D1 in wheat) that influence the enzyme's activity and amylose content .
    • The biosynthesis involves a complex interplay between GBSS and other enzymes that regulate starch branching and elongation.
  2. Enzymatic Synthesis:
    • Recent advancements have introduced biocatalytic methods for synthesizing amylose using phosphorylases. This method allows for controlled polymerization under mild conditions, leading to high regioselectivity .
    • The degree of polymerization can be manipulated by adjusting the glucose monophosphate to amylose primer ratio during enzymatic reactions .
  3. In Vitro Approaches:
    • Various methodologies exist for producing amylose in vitro, including enzymatic synthesis, leaching from starch granules, and complexation with other polysaccharides . Each method has its unique technical parameters and efficiency.
Molecular Structure Analysis

Amylose is characterized by its linear structure formed by repeated glucose units connected via α(1,4) linkages. This linearity results in a helical conformation that can form complexes with iodine, giving amylose its distinctive blue color when tested.

Structural Data

  • Molecular Formula: (C6H10O5)n(C_6H_{10}O_5)_n where nn represents the number of glucose units.
  • Molecular Weight: Varies widely based on synthesis methods and sources; typically ranges from 10,000 to over 500,000 daltons.
  • Helical Structure: Amylose tends to adopt a helical conformation due to its linearity, which facilitates interactions with other molecules like iodine.
Chemical Reactions Analysis

Amylose undergoes several chemical reactions that are essential for its functionality:

  1. Hydrolysis: Amylose can be hydrolyzed into smaller oligosaccharides or glucose units through enzymatic action by amylases.
  2. Complexation: It forms complexes with various compounds (e.g., fatty acids), which can modify its solubility and functional properties.
  3. Modification Reactions: Chemical modifications can enhance its properties for specific applications in food and pharmaceuticals.
Mechanism of Action

The mechanism of action for amylose primarily relates to its role as a carbohydrate source:

  • Digestive Resistance: Due to its linear structure, amylose is less digestible compared to amylopectin, leading to slower glucose release during digestion. This property makes it beneficial for managing blood sugar levels.
  • Gelling Properties: When heated in water, amylose can form gels upon cooling, which are utilized in food applications as thickeners or stabilizers.
Physical and Chemical Properties Analysis

Amylose exhibits several notable physical and chemical properties:

  • Solubility: Generally insoluble in cold water but soluble in hot water.
  • Gel Formation: Capable of forming gels upon cooling after being heated in water.
  • Color Reaction: Forms a blue complex with iodine due to its helical structure.
  • Molecular Weight Distribution: Varies significantly based on synthesis methods; enzymatically synthesized amylose tends to have a narrower molecular weight distribution compared to chemically synthesized counterparts.
Applications

Amylose has diverse applications across various fields:

  1. Food Industry: Used as a thickening agent and stabilizer in products like sauces and puddings due to its gelling properties.
  2. Pharmaceuticals: Employed as an excipient in drug formulations because of its ability to form gels and control release rates.
  3. Biotechnology: Utilized in developing biodegradable materials and controlled-release systems due to its biocompatibility and unique structural properties .

Properties

CAS Number

133137-05-0

Product Name

AMYLOSE

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

Porcelite

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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